5-Bromo-2-nitrobenzofuran

Descripción

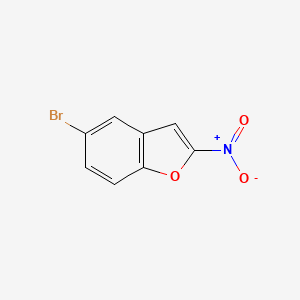

Structure

3D Structure

Propiedades

IUPAC Name |

5-bromo-2-nitro-1-benzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrNO3/c9-6-1-2-7-5(3-6)4-8(13-7)10(11)12/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGDCGRHRZISVAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C=C(O2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00305406 | |

| Record name | 5-Bromo-2-nitro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00305406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30335-67-2 | |

| Record name | NSC170705 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170705 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Bromo-2-nitro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00305406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Photochemically Induced Radical Reactions:aromatic Nitro Compounds Are Known to Be Photochemically Active.unam.mxrsc.orgiupac.orguv Irradiation Can Promote the Molecule to an Excited State, Which May Lead to Several Radical Mediated Processes:

Nitro-Nitrite Rearrangement: Upon photoexcitation, nitroaromatic compounds can rearrange to form a nitrite (B80452) ester, which can then undergo homolytic cleavage to generate an aryloxyl radical and a nitrogen monoxide (•NO) radical. iupac.org

Hydrogen Abstraction: The excited state of a nitroaromatic compound can abstract a hydrogen atom from a suitable donor, leading to the formation of a radical anion and a protonated solvent radical.

Reactions Involving the Bromo Substituent:the Carbon Bromine Bond Can Be Cleaved Homolytically to Generate a 2 Nitrobenzofuran 5 Yl Radical.chemistrysteps.comyoutube.comthis Highly Reactive Intermediate Could then Participate in a Variety of Subsequent Reactions, Such As:

Hydrogen Abstraction: The aryl radical can abstract a hydrogen atom from the solvent or another hydrogen donor to form 2-nitrobenzofuran (B1220441).

Addition to Unsaturated Systems: The radical could add to an alkene or another unsaturated molecule, initiating a polymerization or addition reaction.

Radical Addition to the Furan Ring:the Benzofuran Ring System, While Aromatic, Can Undergo Radical Addition, Particularly at the C2 and C3 Positions of the Furan Ring.acs.orgacs.orgnih.govthis Typically Leads to the Formation of a More Stable Radical Intermediate and Can Result in the Dearomatization of the Furan Ring. for Instance, a Radical Species Could Add to the C2 Position, Followed by Further Reactions of the Resulting Radical at the C3 Position.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be essential for an unambiguous structural assignment.

Proton Nuclear Magnetic Resonance (¹H-NMR) Data Analysis

¹H-NMR spectroscopy would provide crucial information about the number of different types of protons, their chemical environments, and their proximity to neighboring protons. The expected ¹H-NMR spectrum of this compound would show distinct signals for the aromatic protons on the benzofuran ring system. The chemical shifts (δ) of these protons would be influenced by the electron-withdrawing effects of the bromo and nitro substituents, as well as the heterocyclic oxygen atom. The multiplicity (singlet, doublet, triplet, etc.) of each signal, determined by spin-spin coupling with adjacent protons, would reveal the connectivity of the protons.

Table 1: Hypothetical ¹H-NMR Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | - | - | - |

| H-4 | - | - | - |

| H-6 | - | - | - |

| H-7 | - | - | - |

| No experimental data is currently available. |

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Data Interpretation

¹³C-NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C-NMR spectrum. The chemical shifts of these signals would indicate the type of carbon (e.g., aromatic, olefinic) and the nature of its substituents. The electron-withdrawing nitro group and the bromine atom would significantly influence the chemical shifts of the carbons to which they are attached and the adjacent carbons.

Table 2: Hypothetical ¹³C-NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | - |

| C-3 | - |

| C-3a | - |

| C-4 | - |

| C-5 | - |

| C-6 | - |

| C-7 | - |

| C-7a | - |

| No experimental data is currently available. |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Correlation Spectroscopy (COSY): A COSY spectrum would reveal which protons are coupled to each other, helping to establish the proton connectivity within the aromatic rings.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC spectrum would show correlations between directly attached protons and carbons, allowing for the assignment of protonated carbons.

Heteronuclear Multiple Bond Correlation (HMBC): An HMBC spectrum would show correlations between protons and carbons that are two or three bonds away. This technique is crucial for identifying quaternary carbons (carbons with no attached protons) and for piecing together the complete molecular structure by showing long-range connectivities.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the nitro group (NO₂), the carbon-carbon double bonds (C=C) of the aromatic system, the carbon-oxygen (C-O) ether linkage of the furan (B31954) ring, and the carbon-bromine (C-Br) bond. The precise positions of these bands would provide evidence for the presence of these functional groups.

Table 3: Expected FTIR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

| Asymmetric NO₂ stretch | ~1520-1560 |

| Symmetric NO₂ stretch | ~1345-1385 |

| Aromatic C=C stretch | ~1450-1600 |

| C-O-C stretch | ~1000-1300 |

| C-Br stretch | ~500-600 |

| This is a generalized prediction; no experimental data is available. |

Raman Spectroscopy

Raman spectroscopy, which is complementary to FTIR, would also be useful for identifying the functional groups in this compound. The Raman spectrum would be particularly sensitive to the vibrations of the non-polar bonds and symmetric vibrations. Therefore, the aromatic ring vibrations and the symmetric stretch of the nitro group would be expected to show strong signals.

Table 4: Expected Raman Shifts for this compound

| Functional Group | Expected Raman Shift (cm⁻¹) |

| Symmetric NO₂ stretch | ~1345-1385 |

| Aromatic ring breathing modes | ~1000-1600 |

| This is a generalized prediction; no experimental data is available. |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, typically to within 0.001 atomic mass units. libretexts.org This precision allows for the determination of the elemental composition of the molecular ion, distinguishing it from other molecules with the same nominal mass. researchgate.net For this compound, HRMS is crucial for confirming its molecular formula, C₈H₄BrNO₃.

The presence of bromine is uniquely identifiable due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a nearly 1:1 natural abundance. libretexts.org This results in a characteristic M+ and M+2 isotopic pattern in the mass spectrum, with two peaks of almost equal intensity separated by two mass units, unequivocally indicating the presence of a single bromine atom in the molecule.

Table 1: Illustrative HRMS Data for this compound

| Molecular Formula | Isotope | Calculated Exact Mass (m/z) |

|---|---|---|

| C₈H₄⁷⁹BrNO₃ | M+ | 240.9429 |

| C₈H₄⁸¹BrNO₃ | M+2 | 242.9409 |

Note: This table represents calculated theoretical values for the primary molecular ions.

LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. nih.govyoutube.com This technique is particularly useful for analyzing compounds that are not easily vaporized, allowing for the introduction of the sample into the mass spectrometer following separation from a complex mixture or impurities. cuestionesdefisioterapia.com In the analysis of this compound, a reversed-phase LC method would typically be coupled with a mass spectrometer using an ionization technique like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). youtube.com The resulting data would provide both the retention time of the compound from the LC column and its mass spectrum, simultaneously confirming its identity and assessing its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. libretexts.orgresearchgate.net The sample is first vaporized and separated based on its boiling point and interactions with the GC column before entering the mass spectrometer, which typically uses electron ionization (EI). researchgate.net

Upon electron ionization, this compound would produce a molecular ion (M⁺•) and a series of characteristic fragment ions. The fragmentation pattern provides a structural "fingerprint" that aids in identification. libretexts.orgresearchgate.net Based on the structure of this compound, key fragmentation pathways can be predicted:

Loss of NO₂: A common fragmentation for nitroaromatic compounds, resulting in a fragment at [M - 46]⁺.

Loss of Br: Cleavage of the carbon-bromine bond would yield a fragment at [M - 79/81]⁺.

Loss of CO: Cleavage of the furan ring could lead to the loss of a neutral carbon monoxide molecule, resulting in a fragment at [M - 28]⁺.

Table 2: Predicted Key Mass Fragments for this compound in GC-MS (EI)

| Fragmentation Event | Lost Neutral Fragment | Predicted Fragment (m/z) for ⁷⁹Br | Predicted Fragment (m/z) for ⁸¹Br |

|---|---|---|---|

| Molecular Ion | - | 241 | 243 |

| Loss of Nitro Group | NO₂ | 195 | 197 |

| Loss of Bromine Radical | Br• | 162 | 162 |

| Loss of Carbon Monoxide | CO | 213 | 215 |

Note: This table contains predicted values based on common fragmentation patterns of related chemical structures. libretexts.orglibretexts.org

Chromatographic Techniques for Purity Assessment

Chromatographic methods are essential for separating a compound from impurities, byproducts, or unreacted starting materials, thereby allowing for an accurate assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of non-volatile organic compounds. dtic.mil A solution of the sample is passed through a column packed with a stationary phase under high pressure. Different components in the sample interact differently with the stationary phase, causing them to elute at different times (retention times). nih.gov

For this compound, a reversed-phase HPLC method would likely be employed, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. dtic.mil A UV detector would be used for quantification, as the aromatic and nitro groups in the molecule absorb UV light strongly. The purity is determined by integrating the area of the peak corresponding to the main compound and comparing it to the total area of all peaks in the chromatogram.

Table 4: Representative HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (Reversed-Phase) |

| Mobile Phase | Acetonitrile/Water Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV Absorbance at 277 nm |

| Injection Volume | 10 µL |

| Retention Time | ~5.8 min (Example) |

| Purity Assay | >99% (Example Result) |

Note: This table outlines a typical, hypothetical HPLC method for purity determination. Actual parameters would require experimental optimization.

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a fundamental analytical technique employed in organic synthesis to monitor the progress of chemical reactions. This method allows for the rapid, qualitative assessment of the presence of starting materials, intermediates, and products in a reaction mixture. By observing the separation of these components on a TLC plate, chemists can determine the extent of a reaction's completion and identify the formation of any byproducts. The separation is based on the differential partitioning of the analytes between a stationary phase, typically silica (B1680970) gel coated on a plate, and a mobile phase, a solvent or solvent mixture that travels up the plate via capillary action.

In the context of the synthesis of this compound and related derivatives, TLC serves as an indispensable tool for real-time analysis. While specific TLC parameters for this compound are not extensively detailed in publicly available literature, general principles and data from analogous benzofuran compounds provide a framework for its application.

The primary data obtained from a TLC experiment is the Retention Factor (Rf), which is a ratio of the distance traveled by the compound to the distance traveled by the solvent front. This value is characteristic of a compound in a specific solvent system and on a particular stationary phase. For effective reaction monitoring, a solvent system is chosen that provides a clear separation between the spots of the reactant(s) and the product(s).

For the analysis of benzofuran derivatives, a common stationary phase is silica gel 60 F254. The choice of the mobile phase is critical and is determined empirically to achieve optimal separation. A mixture of a non-polar solvent, such as hexane (B92381) or petroleum ether, and a more polar solvent, like ethyl acetate (B1210297) or dichloromethane, is often employed. The polarity of the mobile phase is adjusted to control the movement of the compounds up the plate.

To illustrate the application of TLC in monitoring the formation of a substituted benzofuran, consider a hypothetical reaction where a starting material (SM) is converted to the desired product (P), this compound.

| Compound | Description | Hypothetical Rf Value |

| Starting Material (SM) | A precursor to this compound | 0.20 |

| This compound (P) | The desired reaction product | 0.50 |

| Co-spot (SM + P) | A mixture of the starting material and product | 0.20, 0.50 |

Note: The Rf values are hypothetical and for illustrative purposes. The actual values would depend on the specific TLC conditions.

During the reaction, small aliquots of the reaction mixture are periodically taken and spotted on a TLC plate alongside the starting material and a co-spot. The plate is then developed in a suitable mobile phase. As the reaction progresses, the intensity of the starting material spot will decrease, while the intensity of the product spot will increase. The reaction is considered complete when the starting material spot is no longer visible on the TLC plate. Visualization of the spots can be achieved under UV light (if the compounds are UV-active) or by using a staining agent.

Computational and Theoretical Investigations of 5 Bromo 2 Nitrobenzofuran

Quantum Chemical Calculations for Electronic and Geometric Properties

No specific studies utilizing Density Functional Theory (DFT) or ab initio methods for 5-Bromo-2-nitrobenzofuran were found.

Detailed DFT studies on this compound are not available in the searched literature.

Specific ab initio calculations for the electronic structure of this compound have not been reported in the available resources.

Molecular Orbital Analysis for Reactivity Prediction

A molecular orbital analysis, including HOMO-LUMO characterization and NBO analysis, for this compound could not be located.

Characterization of the HOMO and LUMO for this compound is not available in the reviewed literature.

NBO analysis detailing hyperconjugative interactions within this compound has not been documented.

Reactivity and Stability Predictions

Due to the lack of the aforementioned computational studies, specific predictions regarding the reactivity and stability of this compound cannot be provided.

Spectroscopic Parameter Prediction and Correlation with Experimental Data

Computational chemistry is an invaluable tool for predicting the spectroscopic signatures of molecules. Theoretical calculations can generate vibrational (Infrared and Raman) and electronic (UV-Visible) spectra that can be compared with experimental data to confirm the molecular structure and understand its electronic transitions.

Vibrational Spectroscopy (FTIR, FT-Raman): Theoretical frequency calculations can predict the positions and intensities of vibrational modes. These predicted spectra are often scaled to account for systematic errors in the computational methods. By correlating the calculated vibrational frequencies with experimental spectra, a detailed assignment of the spectral bands to specific molecular motions (e.g., C-H stretching, NO₂ symmetric stretching) can be achieved. researchgate.net

Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is commonly used to predict the electronic absorption spectra of molecules. This method calculates the energies of electronic transitions, such as the promotion of an electron from the HOMO to the LUMO. researchgate.net The results provide the maximum absorption wavelengths (λmax) and oscillator strengths, which can be compared to experimental UV-Vis spectra to understand the electronic structure and nature of the transitions (e.g., π→π*). researchgate.net

Non-Linear Optical (NLO) Properties Studies

Non-Linear Optical (NLO) materials are of great interest for applications in optoelectronics, including optical data storage and signal processing. nih.gov Organic molecules, particularly those with delocalized π-electron systems, often exhibit significant NLO responses. nih.gov Benzofuran (B130515) derivatives are considered promising candidates for NLO applications.

Computational studies can predict the NLO properties of this compound by calculating key parameters:

Polarizability (α): The ease with which the electron cloud of the molecule can be distorted by an external electric field.

First-Order Hyperpolarizability (β or β₀): The primary determinant of a molecule's second-order NLO response.

A large hyperpolarizability value indicates a strong NLO response. For molecules like this compound, the presence of electron-donating (the furan (B31954) ring) and electron-withdrawing (nitro group) moieties can lead to intramolecular charge transfer, which enhances the NLO properties.

| NLO Parameter | Description |

|---|---|

| Dipole Moment (μ) | Measures molecular polarity. |

| Polarizability (α) | Measures the response of the electron cloud to an electric field. |

| First Hyperpolarizability (β₀) | Measures the second-order NLO response. Higher values indicate better NLO properties. |

Theoretical Studies on Decomposition Pathways

Understanding the thermal decomposition of nitroaromatic compounds is critical for assessing their stability. Theoretical studies can map the potential energy surfaces for various decomposition reactions, identifying the most likely pathways and their activation energies. mdpi.com

For nitroaromatic compounds like nitrobenzene, two primary decomposition pathways are often considered: researchgate.net

Direct C-NO₂ Bond Cleavage: A homolytic dissociation that produces a benzofuran radical and a nitrogen dioxide (NO₂) radical. This is often the most favorable pathway. researchgate.net

Nitro-Nitrite Rearrangement: An intramolecular rearrangement to form a nitrite (B80452) intermediate, which then cleaves to produce a phenoxyl-type radical and nitric oxide (NO). researchgate.net

For this compound, theoretical calculations would focus on determining the activation energy for the C-NO₂ bond dissociation. The presence and position of substituents, such as the bromine atom, can influence the bond dissociation energy and thus the stability of the molecule. researchgate.net By calculating the energy barriers for different potential reactions, computational chemistry can predict the primary decomposition mechanism of the molecule under thermal stress. mdpi.com

Advanced Applications and Future Research Directions of 5 Bromo 2 Nitrobenzofuran and Its Derivatives

Role as Versatile Synthetic Intermediates in Organic Synthesis

The unique electronic properties of 2-nitrobenzofurans, including 5-Bromo-2-nitrobenzofuran, render them excellent substrates for dearomatization reactions. This process, which converts a flat, aromatic system into a three-dimensional structure, is a powerful strategy for rapidly building molecular complexity. In particular, organocatalyzed asymmetric dearomative annulation reactions have emerged as a cornerstone for synthesizing intricate molecules with high stereoselectivity.

Building Blocks for Complex Heterocyclic Architectures

This compound serves as a potent dienophile and electrophile in various cycloaddition and annulation reactions, enabling the construction of diverse and complex heterocyclic frameworks. The electron-deficient nature of the furan (B31954) ring facilitates reactions with a range of nucleophiles and dienes, leading to the formation of spiro-fused and bridged heterocyclic systems that are of significant interest in medicinal chemistry and drug discovery.

Research has demonstrated that 2-nitrobenzofurans can react with azomethine ylides, derived from isatin (B1672199) imines, in asymmetric dearomative (3+2)-cycloadditions. mdpi.com These reactions, often promoted by bifunctional organocatalysts like squaramides, produce complex spiro-fused polyheterocyclic compounds that incorporate oxindole, pyrrolidine, and hydrobenzofuran motifs. mdpi.comnih.gov The resulting structures are obtained with high yields and excellent control over their three-dimensional arrangement (diastereo- and enantioselectivity). nih.gov Similarly, Michael addition reactions with 3-pyrrolyl-oxindoles lead to 3,3′-disubstituted oxindoles, combining multiple privileged medicinal scaffolds in a single molecule. rsc.org

| Reaction Type | Reactant Partner | Catalyst Type | Resulting Heterocyclic System | Ref. |

| Asymmetric Dearomative [4+2] Annulation | 5H-Thiazol-4-ones | Chiral Squaramide | Dihydrobenzofuran-bridged polycyclics | rsc.org |

| Asymmetric Dearomative Michael Addition | 3-Pyrrolyl-oxindoles | Organocatalyst | 3,3′-Disubstituted oxindoles | rsc.org |

| Asymmetric Dearomative [3+2] Annulation | 3-Isothiocyanato oxindoles | Hydrogen-bonding Organocatalyst | Spiro-oxindoles with thiazolidine (B150603) motifs | researchgate.net |

| Asymmetric Dearomative 1,3-Dipolar Cycloaddition | N-2,2,2-trifluoroethylisatin ketimines | Chiral Tertiary Amine-Squaramide | Spiro[benzofuran-pyrrolidine]-indolinediones | mdpi.comnih.gov |

Precursors for Polycyclic Systems

The annulation strategies applied to this compound are particularly effective for assembling polycyclic systems. These reactions generate multiple rings and stereocenters in a single, efficient step. For instance, the organocatalytic asymmetric dearomative [4+2] annulation between 2-nitrobenzofurans and 5H-thiazol-4-ones yields intricate dihydrobenzofuran-bridged polycyclic compounds that contain four contiguous stereocenters. rsc.org

The utility of the benzofuran (B130515) core extends to the synthesis of other polycyclic scaffolds. Methodologies have been developed for creating tricyclic benzofuro[2,3-c]pyridin-3-ol derivatives from functionalized benzofuran precursors. nih.govresearchgate.net Furthermore, tandem reactions involving benzofuran intermediates have been employed to construct polycyclic benzofuro-indolo-pyridine scaffolds, highlighting the role of the benzofuran nucleus as a foundational element for building extended, multi-ring systems. researchgate.net The ability to access such complex and diverse polycyclic architectures underscores the value of this compound as a precursor in advanced organic synthesis.

Contributions to Materials Science and Functional Materials

The benzofuran scaffold is not only a key element in medicinal chemistry but also a promising component in the design of functional organic materials. The planar and aromatic structure of benzofuran provides a rigid core that can be functionalized to fine-tune its electronic and photophysical properties, making it a target for research in materials science.

Development of Novel Organic Electronic Materials

Organic electronic materials are at the forefront of innovations in displays, lighting, and photovoltaics. The development of new materials with tailored properties is crucial for advancing this field. Benzofuran derivatives are investigated for these applications due to their inherent electronic characteristics and the potential for chemical modification. The introduction of substituents, such as the bromo and nitro groups in this compound, can significantly alter the electronic landscape of the molecule, influencing its conductivity, charge-transport properties, and energy levels. While specific studies on the application of this compound in organic electronic devices are still emerging, its derivatives represent a promising avenue for future research. The conversion of the nitro and bromo functionalities into other groups could lead to a wide array of novel semiconducting materials, positioning this compound as a valuable starting material for creating new components for organic electronics.

Exploration in Optoelectronic Applications

Optoelectronic devices, such as organic light-emitting diodes (OLEDs) and sensors, rely on materials that can efficiently absorb and emit light. The photophysical properties of benzofuran derivatives make them attractive candidates for such applications. For example, recently synthesized tricyclic benzofuro[2,3-c]pyridin-3-ol analogues, which can be derived from benzofuran precursors, exhibit strong photoluminescence with emissions ranging from the blue to green regions of the visible spectrum. nih.govresearchgate.net This fluorescence suggests their potential use as emitters in OLEDs or as fluorescent probes in advanced sensing technologies.

The photophysical properties of these materials are highly dependent on their chemical structure, including the nature and position of substituents. The table below shows the absorption and emission maxima for a selection of synthesized benzofuro[2,3-c]pyridin-3-ol derivatives, illustrating the tunability of their optical properties. researchgate.net

| Compound | Substituent (R) | Absorption Max (λabs, nm) | Emission Max (λem, nm) |

| 7a | H | 374 | 464 |

| 7b | 4-F | 374 | 464 |

| 7c | 4-Cl | 375 | 465 |

| 7d | 4-Br | 376 | 466 |

| 7g | 4-OMe | 389 | 480 |

| 7i | 4-NMe2 | 388 | 494 |

The exploration of this compound derivatives in this context is a promising direction for future research. By strategically modifying the core structure, it may be possible to develop new materials with tailored absorption and emission profiles for a variety of optoelectronic applications. mdpi.com

Catalytic Applications in Organic Transformations

While this compound and its analogs have proven to be highly valuable substrates in organocatalyzed reactions, their application as catalysts is an area that remains largely unexplored. The electron-deficient nature of the 2-nitrobenzofuran (B1220441) ring system makes it an excellent reactant, readily engaging with nucleophiles in reactions facilitated by an external catalyst. nih.govrsc.orgrsc.org However, there is currently no significant body of research demonstrating the inherent catalytic activity of this compound itself in organic transformations.

This represents a clear opportunity for future investigation. The development of novel organocatalysts is a vibrant field of chemical research, and many existing catalysts are based on aromatic and heterocyclic scaffolds. Future research could explore whether derivatives of this compound, perhaps after modification of the nitro group into an amine or another functional group capable of participating in catalytic cycles (e.g., through hydrogen bonding or Lewis base activation), could function as catalysts for various organic reactions. Such studies would open a new chapter in the application of this versatile class of compounds.

Investigation as Ligands in Transition Metal Catalysis

While the use of this compound itself as a primary ligand in transition metal catalysis is not extensively documented, the benzofuran moiety has been successfully incorporated into ligand architectures to modulate catalytic activity. The furan oxygen atom can act as a weak coordinating donor to a metal center, influencing the electronic environment and reactivity of the resulting complex.

Research into Palladium(II) pincer complexes bearing a weakly coordinated benzofuran side arm demonstrates this principle. Current time information in Pasuruan, ID. In these PNO-type ligands, the benzofuran oxygen interacts with the palladium center, with Pd–O distances exceeding 2.3 Å. Current time information in Pasuruan, ID. The nature of substituents on the benzofuran ring was found to directly impact the complex's reactivity. For instance, a complex with an electron-withdrawing group on the benzofuran (para-CF3) was more reactive in the homocoupling of phenylacetylene (B144264) than analogues with electron-neutral or electron-donating groups. Current time information in Pasuruan, ID.

This finding suggests that this compound, if incorporated into a similar ligand structure, would create a highly electron-poor metal center. The strong inductive and resonance effects of the bromo and nitro substituents would diminish the donating ability of the furan oxygen, potentially leading to a more electrophilic and reactive metal catalyst. This could be advantageous for catalytic processes that benefit from a highly active metal center, such as certain cross-coupling or oxidation reactions.

Table 1: Influence of Benzofuran Substituent on Catalytic Reaction Time Data adapted from studies on PNO-Pd(II) pincer complexes in the homocoupling of phenylacetylene. Current time information in Pasuruan, ID.

| Substituent at Benzofuran para-position | Relative Reactivity (Time to Completion) |

|---|---|

| OMe (Electron-donating) | > 9 hours (ca. 75% conversion) |

| H (Electron-neutral) | ~ 2 hours |

Potential in Organocatalysis

The highly electron-deficient nature of the 2-nitrobenzofuran scaffold makes it an excellent substrate for asymmetric organocatalysis, particularly in reactions involving nucleophilic attack. The 2-nitro group strongly activates the furan ring, rendering it susceptible to dearomatization reactions.

A significant development in this area is the organocatalytic asymmetric dearomative [4+2] annulation of 2-nitrobenzofurans with 5H-thiazol-4-ones. researchgate.net This reaction, catalyzed by a chiral dipeptide-based squaramide, proceeds with excellent diastereoselectivities and high enantioselectivities. In this process, the 2-nitrobenzofuran acts as the electrophilic component, undergoing a Michael addition followed by cyclization. The nitro group is crucial for activating the C2-C3 double bond of the benzofuran toward the nucleophilic attack from the thiazolone enolate, which is generated and stereochemically controlled by the organocatalyst.

Although this study did not specify the use of a 5-bromo substituent, its presence would be expected to further enhance the electrophilicity of the benzofuran system through its inductive electron-withdrawing effect. This could potentially increase the reaction rate, although steric effects would also need to be considered. This type of transformation highlights the potential of this compound as a building block for constructing complex, polycyclic molecules with high stereocontrol, which are of significant interest in medicinal chemistry. researchgate.net

Structure-Activity Relationship (SAR) Studies for Rational Compound Design

Elucidating Substituent Effects on Chemical Behavior

The chemical behavior of this compound is dominated by the powerful electronic effects of its two substituents. Understanding these effects is key to rationally designing reactions and predicting the molecule's properties.

The 2-Nitro Group: The nitro group is one of the strongest electron-withdrawing groups. It deactivates the entire ring system towards electrophilic aromatic substitution while strongly activating it for nucleophilic attack. nih.gov Its primary influence is on the furan ring, where it withdraws electron density via resonance and induction, making the C2 and C3 positions highly electrophilic. This activation is fundamental to its utility in reactions like the organocatalytic annulation mentioned previously. researchgate.net The reduction of the nitro group also offers a synthetic handle to introduce an amino group, providing a route to further derivatization.

The 5-Bromo Group: The bromine atom exerts a dual electronic effect. It is electronegative and withdraws electron density from the benzene (B151609) ring via the inductive effect, which complements the deactivating nature of the nitro group. Halogen substitution is a common strategy in medicinal chemistry to increase the activity and selectivity of derivatives, partly due to the potential for halogen bonding. In electrophilic substitution reactions, it acts as a deactivator but an ortho-para director. However, given the overwhelming deactivating effect of the nitro group, electrophilic substitution on this scaffold is highly unfavorable. Its primary role is to activate the benzene ring for nucleophilic aromatic substitution (SNAr).

Together, these substituents create a highly electron-poor π-system. The furan ring is the most activated site for nucleophilic addition, while the benzene ring is activated for potential SNAr reactions, likely at the position bearing the bromine, should a sufficiently strong nucleophile and appropriate conditions be used.

Computational Approaches to SAR

Computational chemistry provides powerful tools for predicting and understanding the structure-activity relationships of molecules like this compound without the need for synthesis. Density Functional Theory (DFT) and molecular docking are two primary approaches.

Density Functional Theory (DFT): DFT calculations can elucidate fundamental electronic properties. For this compound, a DFT analysis would be expected to reveal:

Molecular Electrostatic Potential (MEP): The MEP map would visualize the electron distribution. It would likely show a large region of positive potential (electron deficiency) over the furan ring, especially near the C2 position, confirming its high electrophilicity. The regions around the nitro group's oxygen atoms would show strong negative potential.

Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The LUMO would be expected to be low in energy and have large orbital coefficients on the C2 and C3 carbons of the furan ring, indicating these are the primary sites for nucleophilic attack. The small HOMO-LUMO energy gap would suggest high reactivity.

Molecular Docking: If this compound or its derivatives are investigated as potential enzyme inhibitors, molecular docking can predict their binding modes. Docking simulations place the molecule into the active site of a target protein, calculating a binding energy and identifying key interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds). For example, docking studies on other benzofuran derivatives have successfully predicted their binding affinity for targets like dihydrofolate reductase. Such studies could guide the rational design of new inhibitors based on this scaffold.

Table 2: Key Parameters from Computational Analysis of Benzofuran Derivatives

| Computational Method | Parameter | Information Gained |

|---|---|---|

| DFT | Molecular Electrostatic Potential (MEP) | Identifies electrophilic and nucleophilic sites on the molecule. |

| DFT | HOMO-LUMO Energy Gap | Predicts chemical reactivity and electronic transitions. |

| Molecular Docking | Binding Energy / Docking Score | Estimates the binding affinity of the molecule to a protein target. |

Emerging Research Frontiers for Halogenated and Nitrated Benzofuran Derivatives

The unique chemical properties conferred by halogen and nitro substitution on the benzofuran core continue to open new avenues of research. Current and future work is expanding beyond traditional applications into several exciting frontiers.

One of the most active areas remains the development of novel therapeutic agents. The strong biological activity of halogenated and nitrated aromatics makes them prime candidates for anticancer and antimicrobial drug discovery. Future research will likely focus on designing derivatives with high selectivity for specific biological targets, such as protein kinases or microbial enzymes, using computational SAR to guide the design process.

In the field of chemical synthesis, the use of these compounds as activated substrates in asymmetric catalysis is a growing frontier. researchgate.net The ability to use organocatalysts to build complex, stereochemically rich molecules from nitrobenzofuran precursors is a powerful strategy for generating novel chemical diversity. Future work may explore other types of catalytic transformations, such as C-H functionalization or photoredox catalysis, to further elaborate the benzofuran scaffold.

Finally, the photophysical properties of highly polarized aromatic systems are of interest in materials science. Nitroaromatic compounds are well-known for their fluorescence quenching abilities, which has led to their use in chemical sensors. [38 from previous search] The combination of a heavy bromine atom and a nitro group on a conjugated benzofuran system could lead to interesting optical or electronic properties, suggesting potential applications in organic electronics or as components of chemosensors for detecting specific analytes.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-Bromo-2-nitrobenzofuran, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The synthesis typically involves bromination and nitration of benzofuran derivatives. For example, bromination at the 5-position can be achieved using N-bromosuccinimide (NBS) under radical initiation, followed by nitration with a mixed acid (HNO₃/H₂SO₄) at low temperatures (0–5°C). Solvent selection (e.g., dichloromethane vs. acetic acid) and catalyst optimization (e.g., FeCl₃ for electrophilic substitution) significantly impact yields. Green chemistry approaches, such as microwave-assisted synthesis, may reduce reaction times and improve efficiency .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR can confirm substitution patterns (e.g., bromine and nitro group positions) via coupling constants and chemical shifts. For example, deshielding effects at C-2 and C-5 due to electron-withdrawing groups are observable .

- HPLC/MS : High-performance liquid chromatography coupled with mass spectrometry ensures purity assessment and molecular ion ([M+H]⁺) verification.

- Elemental Analysis : Validates stoichiometric composition, particularly for bromine content .

Q. How can researchers distinguish between structural isomers or byproducts during synthesis?

- Methodological Answer : Use orthogonal techniques such as GC-MS for volatile byproducts or LC-MS for polar intermediates. For example, isomers like 5-Bromo-3-nitrobenzofuran can be differentiated via NOE (Nuclear Overhauser Effect) experiments in NMR or retention time shifts in HPLC .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction provides precise bond lengths and angles, critical for confirming regiochemistry. For instance, in related bromo-nitrobenzofurans, the nitro group’s planarity and bromine’s van der Waals radius (1.85 Å) are key discriminators. Crystallization in ethyl acetate/hexane mixtures often yields suitable crystals .

Q. What strategies address contradictions in spectral data (e.g., unexpected NMR splitting or IR absorption bands)?

- Methodological Answer : Cross-validate with computational methods (DFT calculations for NMR chemical shifts) or alternative techniques like FT-IR for functional group verification. For example, anomalous NO₂ symmetric stretching frequencies in IR may indicate steric hindrance or intermolecular interactions .

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) studies can calculate Fukui indices to identify electrophilic/nucleophilic sites. For instance, the bromine atom’s σ-hole (due to its electron-withdrawing effect) may enhance Suzuki-Miyaura coupling efficiency at the 5-position. Solvent effects (e.g., DMF vs. THF) are modeled using PCM (Polarizable Continuum Model) .

Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?

- Methodological Answer : Batch vs. flow chemistry comparisons reveal temperature gradients affecting nitration regioselectivity. For example, continuous flow systems improve heat dissipation, reducing side products like 7-nitro isomers. Catalyst recycling (e.g., immobilized FeCl₃ on silica) also enhances scalability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.